Cas no 127141-88-2 (3-(4-fluorophenyl)-2,2-dimethylpropanenitrile)

3-(4-fluorophenyl)-2,2-dimethylpropanenitrile structure
127141-88-2 structure
Product Name:3-(4-fluorophenyl)-2,2-dimethylpropanenitrile
CAS No:127141-88-2
MF:C11H12FN
MW:177.218086242676
CID:5558791
Update Time:2025-07-21

3-(4-fluorophenyl)-2,2-dimethylpropanenitrile Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanenitrile, 4-fluoro-α,α-dimethyl-
    • 3-(4-fluorophenyl)-2,2-dimethylpropanenitrile
    • Inchi: 1S/C11H12FN/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3
    • InChI Key: MHEUVIADIPFTNH-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(F)=CC=1)C(C)(C)C#N

Experimental Properties

  • Density: 1.046±0.06 g/cm3(Predicted)
  • Boiling Point: 283.0±15.0 °C(Predicted)

3-(4-fluorophenyl)-2,2-dimethylpropanenitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F216046-100mg
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127141-88-2
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Additional information on 3-(4-fluorophenyl)-2,2-dimethylpropanenitrile

Professional Introduction to 3-(4-fluorophenyl)-2,2-dimethylpropanenitrile (CAS No. 127141-88-2)

3-(4-fluorophenyl)-2,2-dimethylpropanenitrile, a compound with the chemical formula C11H10FN, is a significant molecule in the field of pharmaceutical and agrochemical research. This compound, identified by its unique CAS number 127141-88-2, has garnered attention due to its structural properties and potential applications in drug development. The presence of a fluorine substituent at the para position of the phenyl ring and the nitrile functional group makes it an intriguing candidate for further investigation.

The synthesis and characterization of 3-(4-fluorophenyl)-2,2-dimethylpropanenitrile involve sophisticated organic chemistry techniques. The introduction of the nitrile group into the molecule enhances its reactivity, making it a valuable intermediate in the synthesis of more complex structures. This reactivity is particularly useful in medicinal chemistry, where such intermediates are often employed to build libraries of compounds for biological testing.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and binding affinity to biological targets. The 4-fluorophenyl moiety in 3-(4-fluorophenyl)-2,2-dimethylpropanenitrile contributes to these properties, making it a promising candidate for the development of novel therapeutic agents. Studies have shown that fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic profiles of drugs, often leading to improved efficacy and reduced side effects.

The structural features of 3-(4-fluorophenyl)-2,2-dimethylpropanenitrile also make it an interesting subject for computational chemistry studies. Advanced molecular modeling techniques can be used to predict its interactions with biological targets, providing insights into its potential pharmacological activity. These computational approaches are increasingly important in modern drug discovery, as they allow researchers to screen large libraries of compounds efficiently before moving on to experimental validation.

Recent research has highlighted the role of nitrile-containing compounds in the development of new antibiotics and anti-inflammatory agents. The nitrile group in 3-(4-fluorophenyl)-2,2-dimethylpropanenitrile can be further functionalized to introduce additional pharmacophores, expanding its utility in drug design. For instance, hydrolysis of the nitrile group can yield carboxylic acids, which are common motifs in bioactive molecules.

The agrochemical industry has also shown interest in fluorinated aromatic compounds due to their potential as pesticides and herbicides. The unique properties of 3-(4-fluorophenyl)-2,2-dimethylpropanenitrile make it a candidate for developing new agrochemicals that are more effective and environmentally friendly. Such compounds could help address the growing challenge of pest resistance to existing pesticides.

In conclusion, 3-(4-fluorophenyl)-2,2-dimethylpropanenitrile (CAS No. 127141-88-2) is a versatile compound with significant potential in pharmaceutical and agrochemical applications. Its structural features, including the fluorine substituent and nitrile group, make it an attractive molecule for further research. As our understanding of fluorinated compounds continues to grow, so too will their applications in medicine and agriculture.

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